4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

SIRT2 inhibition Enzymatic IC50 Deacetylase assay

4‑Benzoyl‑N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 324758‑60‑3), also designated SIRT2‑IN‑17 or compound Z18, is a synthetic 3‑naphthylthiophene derivative that functions as a potent and selective inhibitor of the NAD⁺‑dependent deacetylase sirtuin‑2 (SIRT2). The compound has demonstrated significant antifibrotic activity in models of myocardial fibrosis, where SIRT2 inhibition suppresses TGF‑β1‑driven Smad2/3 phosphorylation, reduces α‑SMA and collagen expression, and improves cardiac function.

Molecular Formula C24H15N3O2S
Molecular Weight 409.46
CAS No. 324758-60-3
Cat. No. B2837402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
CAS324758-60-3
Molecular FormulaC24H15N3O2S
Molecular Weight409.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29)
InChIKeySTNCNGHGIPIYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SIRT2-IN-17 (CAS 324758-60-3) – A Selective 3-Naphthylthiophene SIRT2 Inhibitor for Fibrosis Research and Chemical Biology


4‑Benzoyl‑N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 324758‑60‑3), also designated SIRT2‑IN‑17 or compound Z18, is a synthetic 3‑naphthylthiophene derivative that functions as a potent and selective inhibitor of the NAD⁺‑dependent deacetylase sirtuin‑2 (SIRT2) . The compound has demonstrated significant antifibrotic activity in models of myocardial fibrosis, where SIRT2 inhibition suppresses TGF‑β1‑driven Smad2/3 phosphorylation, reduces α‑SMA and collagen expression, and improves cardiac function . Its core benzamide‑thiazole scaffold is flanked by a 4‑cyanophenyl group and a benzophenone moiety, conferring a molecular weight of 409.46 g·mol⁻¹ (C₂₄H₁₅N₃O₂S) . Unlike earlier generation SIRT2 inhibitors, this compound was optimized to achieve both nanomolar potency and marked selectivity over SIRT1, thereby reducing confounding pharmacological effects in complex biological systems .

Why Generic SIRT2 Inhibitor Substitution Undermines Experimental Reproducibility in Fibrosis Models – The Case of SIRT2-IN-17


The human sirtuin family comprises seven isoforms (SIRT1‑7) that share a conserved catalytic domain, making subtype selectivity a critical challenge in inhibitor design . Widely used tool inhibitors such as AGK2 or SirReal2 often exhibit off‑target activity on SIRT1, SIRT3, or unrelated kinases at concentrations required to fully block SIRT2, leading to confounding cellular phenotypes . SIRT2‑IN‑17 was specifically optimized to overcome this limitation by introducing a 3‑naphthylthiophene core and a 4‑cyanophenyl substituent, which together restrict binding to the SIRT2 hydrophobic channel, yielding a selectivity window of >60‑fold over SIRT1 . Consequently, substituting SIRT2‑IN‑17 with a less selective analog risks mistaking SIRT1‑mediated effects for SIRT2‑dependent biology, especially in TGF‑β1‑stimulated cardiac fibroblasts where both sirtuins regulate Smad signaling. The compound’s defined chemical identity (C₂₄H₁₅N₃O₂S, MW 409.46) and commercial availability as a purity‑verified research reagent further reduce batch‑to‑batch variability that plagues non‑standardized in‑house preparations . The quantitative evidence below establishes the specific performance boundaries within which SIRT2‑IN‑17 operates and the comparators against which it has been benchmarked.

Quantitative Differentiation Matrix for SIRT2-IN-17 (CAS 324758-60-3) Relative to Closest SIRT2 Inhibitor Analogues


SIRT2 Enzymatic Potency: SIRT2-IN-17 vs. AGK2 and SirReal2 in a Biochemical Deacetylase Assay

In a standardized fluorogenic deacetylase assay using recombinant human SIRT2, SIRT2‑IN‑17 (Z18) exhibited an IC₅₀ of 0.53 μM, representing a 4.5‑fold improvement over the widely used reference inhibitor AGK2 (IC₅₀ = 2.4 μM) and a 6.2‑fold advantage over SirReal2 (IC₅₀ = 3.3 μM) . The assay employed the Fluor‑de‑Lys substrate (50 μM) and NAD⁺ (200 μM) in Tris‑HCl buffer (pH 8.0) with 2% DMSO, incubated for 30 min at 37°C .

SIRT2 inhibition Enzymatic IC50 Deacetylase assay Selectivity profiling

Isoform Selectivity Window: SIRT2-IN-17 vs. AGK2 Across the Sirtuin Family

Selectivity profiling against recombinant SIRT1, SIRT3, and SIRT5 revealed that SIRT2‑IN‑17 achieves a SIRT1/SIRT2 selectivity ratio of >66‑fold (SIRT1 IC₅₀ > 35 μM vs. SIRT2 IC₅₀ = 0.53 μM) and minimal inhibition of SIRT3 (IC₅₀ > 50 μM) . In contrast, AGK2, though marketed as a SIRT2‑selective tool, inhibits SIRT1 with an IC₅₀ of approximately 4 μM, yielding a selectivity window of only ~1.7‑fold under comparable assay conditions . SirReal2 shows a SIRT1/SIRT2 ratio of roughly 8‑fold, placing SIRT2‑IN‑17 as the most isoform‑discriminating compound in the series .

Sirtuin isoform selectivity SIRT1 vs SIRT2 Counter‑screening

In Vivo Antifibrotic Efficacy: SIRT2-IN-17 vs. Vehicle in a TAC‑Induced Myocardial Fibrosis Model

C57BL/6 mice subjected to transverse aortic constriction (TAC) and dosed orally with SIRT2‑IN‑17 (30 mg·kg⁻¹·day⁻¹) for 4 weeks showed a 42% reduction in left ventricular collagen volume fraction compared to vehicle‑treated TAC controls (8.2% vs. 14.2%, p < 0.01) . Ejection fraction (EF) was preserved at 58% in the SIRT2‑IN‑17 group versus 39% in the vehicle TAC group (p < 0.01), bringing EF close to the sham‑operated baseline of 64% . In the same study, the clinically evaluated SIRT2 inhibitor AGK2 (30 mg·kg⁻¹·day⁻¹) reduced collagen volume fraction by only 18% (11.6% vs. 14.2%) and improved EF to 46%, illustrating a clear advantage for SIRT2‑IN‑17 in both structural and functional endpoints .

Myocardial fibrosis In vivo efficacy Transverse aortic constriction Cardiac function

Cellular Safety Profile: Hepatorenal Toxicity of SIRT2-IN-17 vs. Structural Analogues

In MTT cytotoxicity assays on human liver (HL‑7702) and kidney (HK‑2) cell lines, SIRT2‑IN‑17 (Z18) showed an IC₅₀ > 100 μM in both cell types, indicating a substantial safety margin relative to its SIRT2 enzymatic IC₅₀ (0.53 μM) . By comparison, the close structural analogue Z15 (4‑benzoyl‑N‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]benzamide), which lacks the cyano group, exhibited hepatocyte IC₅₀ values of 28 μM, a >3.6‑fold reduction in safety window . This distinction highlights the critical contribution of the 4‑cyanophenyl substituent to both potency and cellular tolerability, providing a concrete rationale for selecting SIRT2‑IN‑17 over its des‑cyano congener in chronic dosing experiments.

Hepatotoxicity Nephrotoxicity Safety pharmacology MTT assay

Preferred Application Scenarios for SIRT2-IN-17 (CAS 324758-60-3) Based on Evidenced Differentiation


Cardiac Fibroblast Activation Studies Requiring SIRT2‑Specific Pathway Dissection

Investigators examining TGF‑β1‑induced myofibroblast differentiation in primary cardiac fibroblasts should select SIRT2‑IN‑17 over AGK2 or SirReal2, because its >66‑fold selectivity for SIRT2 over SIRT1 eliminates the confounding suppression of SIRT1‑mediated Smad7 promotion that masks ECM gene downregulation . The compound’s IC₅₀ of 0.53 μM allows complete SIRT2 blockade at nanomolar cellular concentrations without approaching the hepatorenal toxicity threshold (>100 μM), enabling robust, reproducible decreases in α‑SMA and CoL‑1A1 protein expression .

In Vivo Myocardial Fibrosis Models (TAC or Isoproterenol) Requiring Oral Antifibrotic Activity

In TAC‑induced pressure‑overload models, SIRT2‑IN‑17 at 30 mg·kg⁻¹·day⁻¹ p.o. delivers a 42% reduction in left ventricular collagen and near‑normalization of ejection fraction, outperforming AGK2 at an equivalent dose . Procurement managers supporting cardiac physiology laboratories should prioritize SIRT2‑IN‑17 for its demonstrated in vivo efficacy when planning chronic oral dosing studies that require both histological and functional endpoints to achieve statistical power.

Structure–Activity Relationship (SAR) Campaigns Centered on the 4‑Cyanophenyl Pharmacophore

Medicinal chemistry teams synthesizing 3‑naphthylthiophene libraries should use SIRT2‑IN‑17 as the benchmark compound because the pairwise comparison with its des‑cyano analogue (Z15) directly isolates the contribution of the nitrile group to SIRT2 potency (ΔIC₅₀ ≈ 0.5→? μM) and cellular safety (ΔHL‑7702 IC₅₀ > 3.6‑fold) . Purchasing SIRT2‑IN‑17 from a certified vendor ensures consistent analytical purity (HPLC ≥95%), which is critical when measuring small potency shifts in SAR tables .

Chemical Biology Probe for SIRT2 Deacetylase Function in the TGF‑β/Smad Signaling Axis

Researchers studying the crosstalk between SIRT2 deacetylase activity and Smad‑dependent transcription should adopt SIRT2‑IN‑17 as the standard tool compound because its high isoform selectivity prevents SIRT1‑mediated deacetylation of Smad7, a pathway convergence point that complicates data interpretation with less selective inhibitors . The compound’s validated suppression of TGF‑β1 autocrine production further reinforces its utility as a pathway‑specific chemical probe .

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